molecular formula C28H29BrN2O5 B2440176 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 850904-41-5

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2440176
CAS RN: 850904-41-5
M. Wt: 553.453
InChI Key: LRYISXLGUJUHEI-UHFFFAOYSA-N
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Description

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C28H29BrN2O5 and its molecular weight is 553.453. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Intermediates

Research indicates that compounds structurally related to the query are pivotal intermediates in the synthesis of tetrahydroisoquinolines, a compound class with significant pharmacological relevance. For instance, Raju (2008) described the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which are crucial intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines, highlighting the importance of such compounds in synthetic organic chemistry (Raju, 2008). Furthermore, Orito et al. (1999) discussed the synthesis of phthalideisoquinoline and protoberberine alkaloids via palladium(0)-catalyzed carbonylation, a process that could be relevant for compounds with similar structural frameworks (Orito et al., 1999).

Antimicrobial Activity

A study by Rao et al. (2020) on the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives demonstrated antimicrobial activity, suggesting that structurally related tetrahydroisoquinoline derivatives could serve as potential antimicrobial agents. The study found that compounds with bromine substitution exhibited good activity profiles, which may imply that the bromobenzyl group in the queried compound could confer beneficial antimicrobial properties (Rao et al., 2020).

Pharmacological Potential

The synthesis and evaluation of compounds structurally related to the queried chemical have been explored for their analgesic and anti-inflammatory activities. Yusov et al. (2019) synthesized (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides, demonstrating significant analgesic and anti-inflammatory effects, indicative of the potential pharmacological applications of the tetrahydroisoquinoline class (Yusov et al., 2019).

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYISXLGUJUHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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